2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a compound that features a bromine atom, a thiophene ring, and a benzene sulfonamide group
Mechanism of Action
Target of Action
Thiophene-based compounds, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various diseases and conditions, acting on multiple targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and function .
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Based on the known therapeutic properties of thiophene derivatives, this compound could potentially have a variety of effects at the molecular and cellular level . These could include changes in enzyme activity, receptor modulation, alterations in cellular signaling, and effects on cell growth and proliferation .
Action Environment
This compound, like other thiophene derivatives, holds promise for a wide range of therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Sulfonamide Formation: The final step involves the reaction of the brominated thiophene derivative with benzene sulfonamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Benzene Sulfonamides: Similar compounds include sulfa drugs, which are widely used as antibiotics.
Uniqueness
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of its bromine atom, thiophene ring, and benzene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-bromo-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDGPAKQIFDFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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